This compound can be classified as:
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol typically involves several steps, which may include:
Technical parameters such as temperature, reaction time, and molar ratios are crucial in optimizing the synthesis for yield and purity.
The molecular structure of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol can be described as follows:
The chemical reactivity of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol can include:
The mechanism of action for 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol is not fully elucidated but is believed to involve:
The physical and chemical properties of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol include:
Properties such as boiling point, density, refractive index, and stability under various conditions are essential for practical applications.
The scientific applications of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol are diverse:
The strategic construction of the hybrid 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol scaffold necessitates specialized synthetic methodologies that address the regioselective formation of the pyrazole ring, the functionalization of the pyrrolidine core (particularly the stereoselective introduction of the 3-hydroxy group), and the efficient linkage between these two heterocyclic systems. The inherent structural complexity demands tailored approaches ranging from classical cyclocondensation reactions to advanced catalytic asymmetric techniques.
The Knorr pyrazole synthesis remains a cornerstone for constructing the pyrazole component within this hybrid molecule, particularly when coupled with appropriately functionalized pyrrolidine intermediates. This approach typically employs the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors containing the pyrrolidinyl moiety. A critical synthetic pathway involves the reaction of hydrazines with α,β-ethylenic ketones to initially form pyrazolines, which subsequently undergo oxidation to yield the fully aromatic pyrazole ring linked to the pyrrolidine unit. For synthesizing 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol, the precursor often features an α,β-unsaturated ketone tethered to the pyrrolidine nitrogen via an ethylene spacer, exemplified by compounds such as 1-(2-vinylethyl)-3-pyrrolidinol [1] [8].
Regioselectivity presents a significant challenge in these syntheses, as unsymmetrically substituted hydrazines or diketones can yield isomeric mixtures. The seminal work by Gosselin and colleagues demonstrated that solvent and catalyst selection profoundly impacts regiocontrol. Their optimized protocol employs aprotic dipolar solvents (DMF, NMP) with concentrated hydrochloric acid, achieving exceptional regioselectivity (>98:2) for 1,3,5-trisubstituted pyrazoles derived from 4,4,4-trifluoro-1-arylbutan-1,3-diones. This methodology is directly applicable to the synthesis of precursors for 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol derivatives when using diketones functionalized with the pyrrolidinylethyl moiety [1]. Copper triflate in ionic liquids ([bmim]PF6) offers an alternative catalytic system, facilitating cyclocondensation between arylhydrazines and α,β-unsaturated ketones bearing the pyrrolidine unit, yielding pyrazolines that undergo in situ oxidative aromatization to the desired pyrazole-pyrrolidine hybrids in yields typically exceeding 80% [1] [8].
Table 1: Cyclocondensation Approaches for Pyrazole-Pyrrolidine Hybrid Synthesis
Precursor Type | Hydrazine Component | Catalyst/System | Regioselectivity (Ratio) | Reported Yield Range | Key Advantage |
---|---|---|---|---|---|
β-Keto-enol Ether (e.g., 4) | Phenylhydrazine (5) | Nano-ZnO | N/A (1,3,5-substitution) | ~95% | High yield, short reaction time |
Trifluoromethyl Diketone (e.g., 7) | Phenylhydrazine (5) | Ethanol solvent | Exclusive 1,3,4,5-substitution | 63% | High regiocontrol via steric/electronic effects |
1,3-Diketone (e.g., 9) | Aryl hydrazine hydrochloride | HCl/DMAc | >98:2 (11:12) | 74-77% | Exceptional regioselectivity in aprotic medium |
α,β-Unsaturated Ketone (e.g., 29) | p-(4-(tert-butyl)phenyl)hydrazine (30) | Cu(OTf)₂/[bmim]PF₆ | N/A (1,3,5-substitution) | ~82% | One-pot cyclization/aromatization, recyclable catalyst |
β-Arylchalcone (e.g., 33) | Hydrazine hydrate | H₂O₂ (epoxidation) → Hydrazine | N/A (3,5-diaryl) | Moderate (multi-step) | Access to 1H-unsubstituted pyrazoles |
Microwave irradiation significantly enhances reaction efficiency in these cyclocondensations. A solvent-free protocol under microwave activation facilitates the rapid conversion of tosylhydrazones derived from α,β-unsaturated carbonyl compounds containing pyrrolidinyl groups into the corresponding pyrazole derivatives. This method circumvents traditional solvent-mediated pathways, reduces reaction times from hours to minutes, and often improves yields of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol precursors by minimizing thermal decomposition [2] [8].
Multi-component reactions (MCRs) offer convergent, atom-economical pathways for assembling complex molecular architectures like 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol in a single operational step. These methodologies efficiently merge three or more reactants, enabling simultaneous formation of multiple bonds and significantly reducing synthetic steps compared to linear strategies. A particularly effective MCR employs β-formyl enamides, hydroxylamine hydrochloride, and aldehydes functionalized with pyrrolidine components, catalyzed by potassium dihydrogen phosphate in acidic medium. This reaction proceeds through an initial formation of an oxime intermediate, followed by nucleophilic attack and cyclization, yielding 1-(4,5-disubstitutedpyrazol-1-yl)-ethanone derivatives that can be further elaborated to the target structure [2] [5].
The Ugi four-component reaction provides a powerful alternative for constructing diversely substituted variants. In this approach, an aldehyde (often derived from 3-hydroxypyrrolidine), an amine (such as 1H-pyrazol-1-amine), a carboxylic acid (e.g., 2-(1H-pyrazol-1-yl)acetic acid), and an isocyanide undergo condensation to form a bis-amide adduct. Subsequent cyclodehydration, catalyzed by acids like p-toluenesulfonic acid or transition metals, generates the pyrazole ring annulated or connected to the pyrrolidine system. This method allows extensive structural diversification by varying each component, facilitating the rapid generation of libraries based on the 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol scaffold [3] [8].
Table 2: Multi-Component Reaction Systems for Hybrid Synthesis
Reaction Type | Components | Catalyst/Conditions | Key Intermediate/Product | Regiocontrol Feature | Application Scope |
---|---|---|---|---|---|
β-Formyl Enamide Condensation | β-Formyl enamide, NH₂OH·HCl, Carbonyl compound | KH₂PO₄/Acidic medium | 1-(4,5-Disubstitutedpyrazol-1-yl)-ethanone | Moderate (depends on enamide substitution) | Access to 1-acetyl pyrazole derivatives tethered to heterocycles |
Ugi-4CR/ Cyclization | Aldehyde, Pyrazolyl-amine, Carboxylic acid, Isocyanide | PTSA or metal catalysis post-Ugi | Pyrazolo-pyrrolidinone derivatives | High (dictated by isocyanide and carboxylate) | Highly diverse substitution patterns |
Hydrazone/Diol Cyclization | Diarylhydrazone, Vicinal diol | Iron catalysis (e.g., Cp*Ir complexes) | 1,3- or 1,3,5-Substituted pyrazole linked to pyrrolidine | Excellent for symmetric diols | Direct N-alkylation with diol component |
Modified Hantzsch Pyrazole Synthesis | β-Keto ester, Aldehyde (pyrrolidine-linked), Hydrazine | Conventional heating or MW | 1,4-Dihydropyrazole → Aromatized pyrazole | Moderate to good depending on substituents | One-pot assembly of reduced pyrazoles requiring oxidation |
Transition metal-catalyzed borrowing hydrogen (hydrogen autotransfer) methodologies enable the direct N-alkylation of pyrazoles with pyrrolidinols. In an elegant one-pot process, an iridium complex (e.g., [Cp*IrCl₂]₂) catalyzes the dehydrogenation of 3-pyrrolidinol to 3-pyrrolidinone, which subsequently reacts with 1H-pyrazole. The catalyst then facilitates hydrogen transfer from a sacrificial alcohol (e.g., isopropanol) to reduce the imine intermediate, yielding 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol without requiring pre-functionalized alkylating agents. This atom-efficient approach minimizes protecting group manipulations and demonstrates excellent functional group tolerance, accommodating various substituents on both the pyrazole and pyrrolidine rings [8].
Microwave-assisted solvent-free conditions further enhance MCR efficiency for pyrazole-pyrrolidine hybridization. A notable example involves the condensation of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, DMF dimethyl acetal, and hydrazine derivatives under microwave irradiation in aqueous media. This method rapidly constructs benzoxazepine, benzothiazepine, or benzodiazepine systems fused with pyrazole units, which can be hydrolytically cleaved or modified to access the desired 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol framework with high regiochemical fidelity [2].
Introducing chirality at the pyrrolidine C3 position is crucial for conferring specific biological properties to 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol derivatives. Asymmetric catalytic methodologies provide the most efficient access to enantiomerically enriched forms, avoiding the need for resolution. Transition metal catalysis, particularly using iridium complexes, enables highly enantioselective hydrogenation of prochiral enamide precursors. For instance, N-acyl dehydroproline esters bearing the 2-(1H-pyrazol-1-yl)ethyl group at nitrogen undergo hydrogenation with [Ir(cod)Cl]₂/(R)-Segphos or (S)-Binap catalysts under mild hydrogen pressure (5-50 bar), affording the saturated pyrrolidine-3-carboxylates with enantiomeric excesses typically >95%. Subsequent reduction of the ester to the hydroxymethyl group (via DIBAL-H) yields enantiopure 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol derivatives. This method benefits from commercial catalyst availability and scalability, though the requirement for protected precursors adds synthetic steps [3] [8].
Organocatalytic approaches offer metal-free alternatives for asymmetric functionalization. Proline-derived catalysts enable direct enantioselective α-amination or α-hydroxylation of aldehydes linked to the pyrazole moiety via ethylene spacers. For example, 2-(1H-pyrazol-1-yl)acetaldehyde undergoes aldol condensation with acetone catalyzed by (S)-proline, followed by reductive amination with benzylamine and subsequent intramolecular cyclization, yielding 3-hydroxypyrrolidines with moderate to good enantioselectivity (70-85% ee). While elegant, this multi-step sequence suffers from moderate diastereocontrol. More directly, cinchona alkaloid-derived thiourea catalysts promote the asymmetric Mannich reaction between in situ-generated pyrroline N-oxides and pyrazole-containing acetaldehyde equivalents, providing direct access to 3-aminopyrrolidines that can be hydrolyzed to the corresponding alcohols [8].
Chiral auxiliary strategies provide reliable stereocontrol, albeit with additional synthetic operations. (R)- or (S)-Pantolactone serves as an effective chiral auxiliary when esterified to 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-one. Diastereoselective reduction using L-Selectride or CBS catalysts yields the syn- or anti-diastereomer with high selectivity (dr > 20:1), and subsequent auxiliary removal affords enantiomerically pure 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol. This method guarantees stereochemical outcome but requires stoichiometric chiral reagents and additional protection/deprotection steps [8].
Table 3: Catalytic Systems for Enantioselective Pyrrolidine Functionalization
Catalytic Strategy | Catalyst System | Substrate | Product Configuration | ee Range (%) | Key Limitation/Advantage |
---|---|---|---|---|---|
Ir-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]₂/(R)-Segphos | N-Acyl dehydroproline ester | (R)- or (S)-3-carboxylate | 92-99% | Requires high-pressure H₂; excellent ee |
Organocatalytic α-Amination/Hydroxylation | (S)-Proline/(S)-MacMillan catalyst | Pyrazolyl-acetaldehyde | 3-Amino or 3-hydroxy pyrrolidine after cyclization | 70-88% | Multi-step sequence; moderate ee |
Chiral Auxiliary Reduction | CBS catalyst / L-Selectride | Chiral acyloxazolidinone ketone | syn- or anti-3-hydroxy | >95% (de) | Stoichiometric chiral auxiliary required |
Enzyme-Catalyzed Kinetic Resolution | Lipases (CAL-B, PSL) | Racemic 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-yl ester | Enantiopure alcohol via hydrolysis/acylation | 90-99% | Maximum 50% yield; requires ester substrate |
Asymmetric Transfer Hydrogenation | Ru-TsDPEN/Noyori catalyst | 1-(2-(1H-Pyrazol-1-yl)ethyl)pyrrolidin-3-one | (R)- or (S)-alcohol | 85-95% | Requires formic acid/triethylamine mixture |
Enzymatic resolution complements catalytic asymmetric synthesis, particularly for racemic mixtures of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol derivatives. Lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL) efficiently resolve racemic 3-hydroxy esters via enantioselective hydrolysis or transesterification. For instance, vinyl acetate-mediated transesterification of racemic 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-yl butyrate using immobilized CAL-B yields the (R)-acetate and unreacted (S)-alcohol, both with ee >98%. Although maximum theoretical yield is 50%, the operational simplicity and scalability make this approach valuable for accessing both enantiomers from a racemic synthesis [8].
The pyrazole ring within 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol derivatives serves as an electrophilic functionalization handle, enabling diversification without perturbing the pyrrolidine stereochemistry. Electrophilic halogenation represents the most straightforward modification due to pyrazole's π-excessive character. Chlorination and bromination occur regioselectively at the C4 position when C3 and C5 are substituted, as the C4 carbon exhibits the highest electron density. Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in chloroform or acetonitrile at 0-25°C provides 4-halo derivatives in yields typically exceeding 80%. This regioselectivity is consistently observed in 1,3-disubstituted pyrazoles where the C4 position remains unsubstituted, as confirmed by NMR studies and X-ray crystallography of analogues [1] [6] [7].
Nitration requires careful control to avoid over-oxidation. Employing a mixture of nitric acid and sulfuric acid (1:1 v/v) at 0°C regioselectively nitrates the C4 position of the pyrazole ring. However, electron-donating substituents on the pyrrolidine nitrogen or adjacent to the pyrazole can diminish reactivity or alter regiochemistry. Alternatively, acetyl nitrate (generated in situ from acetic anhydride and fuming nitric acid) offers milder conditions, achieving comparable regioselectivity with reduced risk of decomposition. The resulting 4-nitropyrazole derivatives serve as versatile intermediates for subsequent transformations, including reduction to 4-amino derivatives using tin(II) chloride or catalytic hydrogenation over Pd/C [1] [2].
Friedel-Crafts acylation enables the introduction of carbonyl functionalities. Using aluminum chloride as a Lewis catalyst, the pyrazole ring undergoes electrophilic attack by acid chlorides at the C4 position. This reaction proceeds efficiently with aliphatic acid chlorides (e.g., acetyl chloride, chloroacetyl chloride) and aromatic acid chlorides (e.g., benzoyl chloride, 4-nitrobenzoyl chloride), yielding 4-acylpyrazoles linked to the pyrrolidinyl-ethanol moiety. The electron-rich nature of the pyrazole facilitates acylation without requiring protection of the pyrrolidine nitrogen or hydroxyl group in most cases, though sterically demanding acylating agents exhibit diminished reactivity [1] [5].
Mannich aminomethylation provides a route to 4-aminomethyl derivatives. Condensation of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol with formaldehyde (or paraformaldehyde) and secondary amines (e.g., dimethylamine, piperidine, morpholine) in ethanol at reflux temperature regioselectively introduces the aminomethyl group at C4. This reaction proceeds via electrophilic attack of the iminium ion generated in situ from the amine and formaldehyde. Primary amines yield bis-aminomethylated products due to higher reactivity, limiting their utility. The Mannich bases serve as precursors for quaternary ammonium salts or can undergo further deaminative functionalization [1] [2].
Diazotization and diazonium salt chemistry offer pathways to diverse functionalities. Treatment of 4-aminopyrazole derivatives (obtained from nitration/reduction sequences) with sodium nitrite under acidic conditions generates diazonium salts. These intermediates undergo Sandmeyer reactions (CuCl, CuBr, CuCN) to introduce halogens or cyano groups at C4, or can be reduced to hydrazines with hypophosphorous acid. Additionally, diazonium salts participate in azo-coupling reactions with electron-rich aromatics (e.g., phenols, N,N-dimethylaniline), yielding intensely colored azo-dyes that may possess unique photophysical properties relevant to sensor development [1] [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1